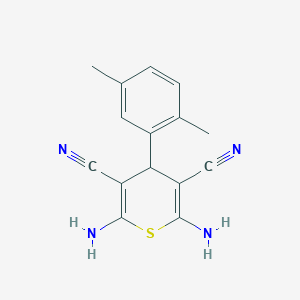

2,6-二氨基-4-(2,5-二甲苯基)-4H-噻吩-3,5-二甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile belongs to a class of organic compounds known for their unique chemical structures and properties. These compounds are notable for their applications in various fields of chemistry, particularly in the synthesis of heterocyclic compounds, due to their distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives of 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile involves a one-pot, four-component procedure, utilizing primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile in the presence of magnetic NH2.MIL-101(Fe)/ED as a catalyst. This method provides an efficient route to produce these derivatives, highlighting the importance of metal-organic frameworks in catalyzing complex reactions (Moghaddam et al., 2022).

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile derivatives, was determined using X-ray crystallography. This technique confirmed the expected structures, providing insights into the molecular configurations that are crucial for understanding their chemical behavior and potential applications (Dyachenko & Dyachenko, 2008).

Chemical Reactions and Properties

Cross-recyclization reactions involving 4-substituted 2,6-diamino-4H-thiopyran-3,5-dicarbonitriles have been explored, demonstrating the compound's versatility in synthesizing a range of heterocyclic compounds. These reactions highlight the compound's reactivity and its potential as a precursor in the synthesis of complex organic molecules (Dyachenko & Dyachenko, 2008).

科学研究应用

合成和化学反应

化合物 2,6-二氨基-4-(2,5-二甲苯基)-4H-噻吩-3,5-二甲腈参与各种化学合成过程。例如,它与异硫氰酸酯反应,根据条件生成 1-取代的 4,6-二氨基-2-硫代-1,2-二氢吡啶-3,5-二甲腈或 4,6-二氨基-2-(苯亚氨基)-2H-噻吩-3,5-二甲腈。这些反应已通过合成化合物的红外光谱和反应途径的量子化学模型进行了探索。此外,还进行了潜在蛋白质靶标的计算机预测分析、生物利用度标准和 ADMET 参数的符合性分析,展示了其在化学和制药领域的关联性 (Dotsenko 等人,2021)。

催化和材料科学

在材料科学中,该化合物已用于合成 2,6-二氨基-4-芳基-4H-噻吩-3,5-二甲腈衍生物。该过程涉及在磁性 NH2.MIL-101(Fe)/ED 作为碱性金属有机骨架催化剂存在下,伯胺、二硫化碳、丙二腈和苄亚丙二腈之间的反应。催化剂和最终产物的结构表征强调了该化合物在催化和材料科学研究中的重要性 (Moghaddam 等人,2022)。

杂环化学

该化合物还在杂环化学领域发挥作用。例如,它与 2-氨基乙醇和 (2-呋喃基)甲胺相互作用,生成 4-烷基(芳基)-2,6-双-(R-甲基氨基)吡啶-3,5-二甲腈,展示了其在合成多种杂环化合物中的多功能性 (Dyachenko & Rylskaya,2013)。

药物研究

在药物研究中,该化合物已用于合成 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶,这是一种有效的脂溶性哺乳动物二氢叶酸还原酶抑制剂,对大鼠 Walker 256 肉瘤具有显着活性。这展示了其在开发新型药物中的潜力 (Grivsky 等人,1980)。

属性

IUPAC Name |

2,6-diamino-4-(2,5-dimethylphenyl)-4H-thiopyran-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-8-3-4-9(2)10(5-8)13-11(6-16)14(18)20-15(19)12(13)7-17/h3-5,13H,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELHEWYFZRCSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2C(=C(SC(=C2C#N)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)